5-Iodo-2-isobutyramidobenzoic acid
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Overview
Description
5-Iodo-2-isobutyramidobenzoic acid is an organic compound characterized by the presence of an iodine atom, an isobutyramido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isobutyramidobenzoic acid typically involves the iodination of a precursor benzoic acid derivative. One common method starts with 2-chlorobenzoic acid, which undergoes nitration, reduction, and diazotization followed by iodination to yield the desired product . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the successful introduction of the iodine atom.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions that can be scaled up without compromising the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-isobutyramidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .
Scientific Research Applications
5-Iodo-2-isobutyramidobenzoic acid has several applications in scientific research:
Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Iodo-2-isobutyramidobenzoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. This can affect various biochemical pathways, depending on the context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-5-iodobenzoic acid
- 5-Iodo-2-methylbenzoic acid
- 5-Iodo-2-nitrobenzoic acid
Comparison: The isobutyramido group can also affect the compound’s interaction with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
5-iodo-2-(2-methylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWLYVXHPTBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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